molecular formula C21H15IN2O2 B5220419 N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide

Cat. No.: B5220419
M. Wt: 454.3 g/mol
InChI Key: AHTZPRJAOGXQJU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide is a complex organic compound that features a benzoxazole moiety linked to a benzyl group and an iodinated benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.

    Substitution: The iodinated benzamide can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c22-17-5-3-4-16(12-17)20(25)23-13-14-8-10-15(11-9-14)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZPRJAOGXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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